![molecular formula C11H13ClN2 B1524759 [4-(Pyrrol-1-YL)phenyl]methanamine hcl CAS No. 886457-43-8](/img/structure/B1524759.png)
[4-(Pyrrol-1-YL)phenyl]methanamine hcl
Overview
Description
“[4-(Pyrrol-1-YL)phenyl]methanamine hcl” is a chemical compound with the CAS Number: 886457-43-8 . It has a molecular weight of 208.69 . The IUPAC name for this compound is [4- (1H-pyrrol-1-yl)phenyl]methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12N2.ClH/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13;/h1-8H,9,12H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 208.69 . More detailed physical and chemical properties might be available in specialized chemical databases.Scientific Research Applications
Molecular Scaffold Stabilization
A study by Bucci et al. (2018) highlights the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold designed to stabilize parallel turn conformations in peptides. This research demonstrates the utility of such scaffolds in bioorganic chemistry, particularly in influencing peptide structure and function (Bucci, Sabrina Giofrè, Clerici, Contini, Pinto, Erba, Soave, Pellegrino, Gelmi, 2018).
Catalytic Evaluation
Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and evaluated their application in catalysis. They were used to create unsymmetrical NCN′ pincer palladacycles, which demonstrated good activity and selectivity in catalytic processes, suggesting applications in synthetic chemistry (Roffe, Tizzard, Coles, Cox, Spencer, 2016).
Hydrogen Bonding and Supramolecular Chemistry
Akerman and Chiazzari (2014) explored the complementary hydrogen bonding of bidentate pyrrolide-imine Schiff base ligands, contributing to our understanding of supramolecular chemistry and the design of new molecular recognition systems (Akerman, Victoria A. Chiazzari, 2014).
Anticancer Activity
Mbugua et al. (2020) reported the synthesis of new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including pyrrole derivatives, and investigated their anticancer activity. This study contributes to the field of medicinal chemistry by offering insights into the development of new cancer therapies (Mbugua, Sibuyi, Njenga, Odhiambo, Wandiga, Meyer, Lalancette, Onani, 2020).
Safety and Hazards
properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13;/h1-8H,9,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINGFRBGAKNYGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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